
Sodium L-lactate-3-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium L-lactate-3-13C: is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the lactate molecule. This compound is a sodium salt of L-lactic acid, which is a naturally occurring organic acid. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium L-lactate-3-13C can be synthesized through the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the lactic acid. The fermentation broth is then processed to isolate and purify the this compound. This process includes steps such as filtration, concentration, and crystallization to obtain the final product with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium L-lactate-3-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate in the presence of oxidizing agents.
Reduction: It can be reduced to propionate under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Propionate
Substitution: Various substituted lactates depending on the reagent used
Applications De Recherche Scientifique
Sodium L-lactate-3-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: It is used as a metabolic tracer to study lactate metabolism and its role in various biochemical pathways.
Clinical Research: It is used in clinical studies to understand metabolic disorders and to develop therapeutic strategies.
Biological Research: It helps in studying the dynamics of lactate in cellular processes and its role in cancer metabolism.
Industrial Applications: It is used in the production of biodegradable plastics and as a food additive .
Mécanisme D'action
The mechanism of action of Sodium L-lactate-3-13C involves its metabolism in the body. Lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations. This process helps in maintaining the acid-base balance in the body. The carbon-13 isotope allows researchers to track the metabolic pathways and understand the dynamics of lactate metabolism .
Comparaison Avec Des Composés Similaires
- Sodium D-lactate-13C3
- Lactic acid-13C3 sodium salt
- Sodium bicarbonate-13C
- D-Glucose-13C6
Comparison: Sodium L-lactate-3-13C is unique due to its specific isotopic labeling at the third carbon position, which makes it particularly useful for detailed metabolic studies. Other similar compounds, such as Sodium D-lactate-13C3, have different isotopic labeling patterns or configurations, which may be used for different types of studies. The choice of compound depends on the specific research requirements and the metabolic pathways being studied .
Propriétés
Formule moléculaire |
C3H5NaO3 |
|---|---|
Poids moléculaire |
113.05 g/mol |
Nom IUPAC |
sodium;2-hydroxy(313C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1; |
Clé InChI |
NGSFWBMYFKHRBD-YTBWXGASSA-M |
SMILES isomérique |
[13CH3]C(C(=O)[O-])O.[Na+] |
SMILES canonique |
CC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


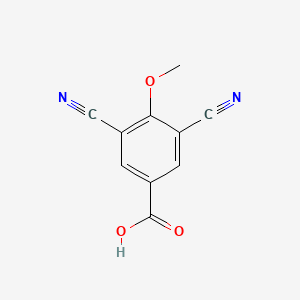
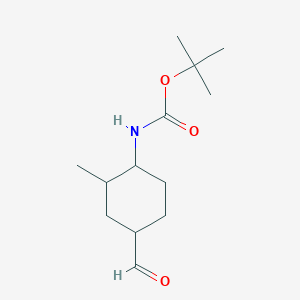


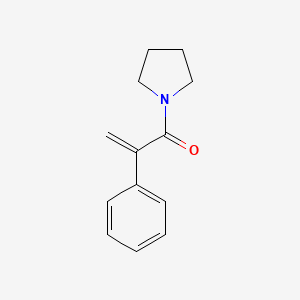
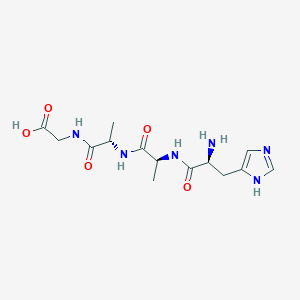


![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)

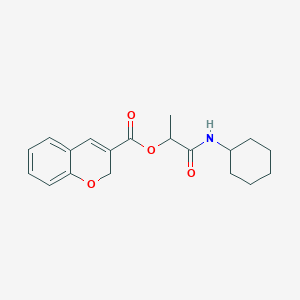
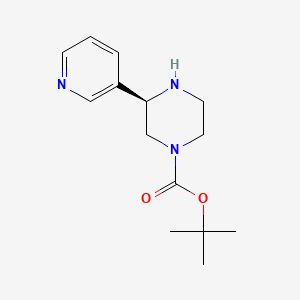
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
